molecular formula C16H22N2O B2925490 N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine CAS No. 1096952-53-2

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine

Cat. No. B2925490
CAS RN: 1096952-53-2
M. Wt: 258.365
InChI Key: OCYLXJJSBDWZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine, commonly known as N-Desmethyl-DPP-MME, is a novel synthetic compound of the pyrrolidine family. It is a derivative of the widely studied 1-phenyl-2-pyrrolidin-1-yl-propan-1-one (DPP) and is of particular interest due to its potential for use in scientific research applications.

Scientific Research Applications

Overview of Tryptamines and Derivatives

Tryptamines, including compounds similar to N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine, are a class of compounds derived from the amino acid tryptophan. They include naturally occurring compounds like serotonin and melatonin, as well as synthetic derivatives known for their psychoactive properties, such as psilocybin and DMT. These compounds have been the subject of scientific research due to their diverse pharmacological and toxicological profiles, which are influenced by their structural variations. Studies have aimed to summarize available information on their structure, effects, pharmacology, and toxicity, including cases of substance-related deaths (Tittarelli, R., Mannocchi, G., Pantano, F., & Romolo, F., 2014).

Biosynthesis and Excretion of Hallucinogens

Research has highlighted the structural similarity between hallucinogenic compounds found in plants and neurotransmitters in the mammalian brain, including tryptamines. These substances, such as DMT, bufotenine, and 5-methoxydimethyltryptamine, are methylated analogs of tryptamine or serotonin. Their presence in traditional hallucinogenic preparations and their psychotomimetic effects in humans underscore the scientific interest in understanding their biosynthesis, metabolism, and action mechanisms (Rosengarten, H., & Friedhoff, A., 1976).

Potential Therapeutic Applications of Tryptamines

The exploration of tryptamines extends beyond their psychoactive effects to potential therapeutic applications. For instance, melatonin (N-acetyl-5-methoxytryptamine), a well-studied tryptamine derivative, plays crucial roles in humans, animals, and plants, including regulating circadian rhythms and protecting against oxidative stress. Research has focused on its biosynthesis, action mechanisms, and beneficial effects on plant growth and stress resistance, suggesting its broader biological significance and potential for improving crop resilience and nutritional value (Nawaz, M., Huang, Y., Bie, Z., Ahmed, W., Reiter, R., Niu, Mengliang, & Hameed, S., 2016).

Novel Insights into Tryptamines

Further research into tryptamines like N,N-dimethyltryptamine (DMT) reveals their significance beyond psychotropic effects, suggesting roles in tissue protection, regeneration, and immune function. DMT's identification as an endogenous ligand of the sigma-1 receptor highlights its potential biological functions and its importance in cellular protective mechanisms, offering new directions for medical research and therapeutic applications (Frecska, E., Szabo, A., Winkelman, Michael J., Luna, L. E., & Mckenna, D., 2013).

properties

IUPAC Name

N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-11-15(12-17-9-10-19-3)14(2)18(13)16-7-5-4-6-8-16/h4-8,11,17H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYLXJJSBDWZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CNCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine

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